2-(2,6-dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide
Overview
Description
2-(2,6-dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H13Br2NO3 and its molecular weight is 427.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Intermediate in Synthesis of Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide, a compound related to the chemical , is used as an intermediate in the complete natural synthesis of antimalarial drugs. This synthesis involves chemoselective monoacetylation of 2-aminophenol, with vinyl acetate identified as the best acyl donor for this reaction (Magadum & Yadav, 2018).
2. Synthesis of Novel Organic Compounds
The synthesis of new bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives bearing N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety has been demonstrated. This involves interactions with diverse reagents and one-pot pseudo three-component reactions (Arafat et al., 2022).
3. Crystal Structure and Optical Properties of Derivatives
Research on orcinolic derivatives, specifically 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide and related compounds, has revealed insights into their crystal structures, DFT calculations, and optical properties, especially their behavior as OH- indicators (Wannalerse et al., 2022).
4. Synthesis of New Chemical Entities with Therapeutic Potential
A study explored the development of new 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, showing potential as anticancer, anti-inflammatory, and analgesic agents. Among these, a particular compound exhibited significant activities in these areas (Rani et al., 2014).
5. Synthesis and Characterization of Novel Compounds
Studies have focused on synthesizing and characterizing novel compounds like 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, using primary compounds like 3-fluoro-4-cyanophenol (Man-li, 2008).
6. Flavouring Substance Evaluation
An EFSA scientific opinion on the flavoring substance 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide was provided, assessing its implications for human health. This compound was evaluated for use in specific food categories, with no safety concerns identified at estimated levels of dietary exposure (Younes et al., 2018).
Properties
IUPAC Name |
2-(2,6-dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2NO3/c1-10-3-2-4-12(5-10)19-15(21)9-22-16-13(17)6-11(8-20)7-14(16)18/h2-8H,9H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYYUQBTZMBWFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2Br)C=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189319 | |
Record name | 2-(2,6-Dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701189319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792947-75-2 | |
Record name | 2-(2,6-Dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=792947-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,6-Dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701189319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.